Thiodiglycolic acid

説明

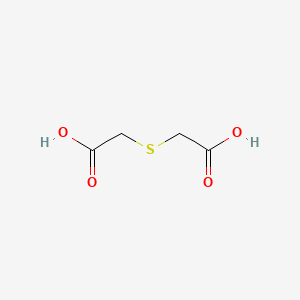

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-(carboxymethylsulfanyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O4S/c5-3(6)1-9-2-4(7)8/h1-2H2,(H,5,6)(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVZICZIVKIMRNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)SCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1051432 | |

| Record name | Thiodiglycolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1051432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless or white solid; [HSDB] Tan powder; [Alfa Aesar MSDS], Solid | |

| Record name | Thiodiglycolic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7410 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Thiodiacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0042032 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Very soluble in ethanol, soluble in benzene, In water, 4X10+5 mg/l @ 25 deg, 400 mg/mL at 25 °C | |

| Record name | THIODIGLYCOLIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2707 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Thiodiacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0042032 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Crystals from water, A white powder or crystals from ethyl acetate/benzene, Colorless crystals | |

CAS No. |

123-93-3 | |

| Record name | Thiodiglycolic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123-93-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiodiglycollic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123933 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiodiglycolic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40469 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiodiglycolic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28743 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, 2,2'-thiobis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thiodiglycolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1051432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiodi(acetic acid) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.241 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIODIGLYCOLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/483M3RG5GW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | THIODIGLYCOLIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2707 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Thiodiacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0042032 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

129 °C | |

| Record name | THIODIGLYCOLIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2707 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Thiodiacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0042032 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Advanced Synthetic Methodologies for Thiodiglycolic Acid and Its Derivatives

Catalytic Synthesis Routes

Catalytic approaches offer efficient and selective pathways for the synthesis of thiodiglycolic acid and related organosulfur compounds.

Copper-Catalyzed Approaches in Organosulfur Compound Formation

Copper catalysis plays a significant role in the formation of organosulfur compounds, including those involving thioglycolic acid (TGA), a related compound to this compound. An efficient copper-catalyzed protocol has been developed for the synthesis of diaryl disulfides from aryl iodides using thioglycolic acid as a sulfur source. The solvent system is crucial in determining the reaction outcome: aqueous dimethyl sulfoxide (B87167) (DMSO) favors the formation of diaryl disulfides, while aqueous dimethylformamide (DMF) leads to arylthio acetic acids, which are immediate C-S coupling products. For instance, the reaction of thioglycolic acid with iodobenzene (B50100) in aqueous DMSO yields diaryl disulfides, whereas in aqueous DMF, it produces (phenylthio)acetic acid. The optimized conditions for (phenylthio)acetic acid synthesis involve using copper(I) iodide (CuI) and potassium carbonate (K₂CO₃), achieving yields up to 95% thieme-connect.comorganic-chemistry.org.

Copper(II) ions have also been shown to dramatically catalyze the oxidation of aliphatic thiols, such as thioglycolic acid, to their corresponding disulfides in aqueous acid media. The reaction rate is proportional to the square of the thiol concentration and the square of the total copper concentration, suggesting the involvement of a 1:2 anionic complex formed between Cu²⁺ and the thiol in the redox cycle asianpubs.org.

Organocatalytic Esterification of Cellulose (B213188) Nanocrystals

Organocatalysis provides a mild and environmentally friendly route for esterification processes. The direct organocatalytic esterification of cellulose nanocrystals (CNC) and nanocellulose-based materials with thioglycolic acid (TGA) has been reported. This transformation yields thiol-group (-SH) functionalized crystalline nanocellulose (CNC-SH) using simple, naturally occurring, and non-toxic organic acids like tartaric acid as catalysts. Notably, thioglycolic acid itself can act as an autocatalyst for its own esterification with cellulose researchgate.netnih.govdiva-portal.orgfao.org. This method introduces a thiol functionality to the nanocellulose surface, enabling further selective applications such as attaching organic catalysts and fluorescent molecules via thiol-ene click chemistry diva-portal.orgfao.org.

Poly(ionic liquid)s as Catalysts in Spiro-4-thiazolidinone Synthesis

Poly(ionic liquid)s (PILs) are emerging as versatile platforms for green chemistry, exhibiting high electrical conductivity, thermal/mechanical stability, and low vapor pressure rsc.org. They have been successfully employed as catalysts in the synthesis of pharmaceutical spiro-4-thiazolidinones. Specifically, a multicomponent reaction involving isatins, primary amines, and thioglycolic acid has been catalyzed by nanoporous PILs. This approach yields spiro-4-thiazolidinone derivatives in excellent yields (over 90%) within short reaction times (4–12 minutes) at room temperature, often enhanced by ultrasound irradiation rsc.orgnih.govrsc.orgresearchgate.net. The design and fabrication of micro-mesoporous PILs with acid-base bifunctional active sites, particularly through hydrothermal polymerization protocols, contribute to their high specific surface area and thermal stability, making them effective catalysts for such reactions nih.gov.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles in the synthesis of this compound and its derivatives focuses on minimizing environmental impact and promoting sustainability. Arkema Inc. has been recognized for its green chemistry initiatives in the manufacture of thioglycolic acid epa.gov.

One method for preparing this compound involves the aqueous hydrogen bromide (HBr) catalyzed reaction of bromoacetic acid, diglycolic acid, or glycolic acid with hydrogen sulfide (B99878) (H₂S) at elevated temperatures (90-220 °C) and pressures (0.1-100 atmospheres) google.com. This process highlights the use of a catalytic system.

Furthermore, the synthesis of novel 5-amino-pyrazole-4-carbonitriles has been achieved using a recyclable Fe₃O₄@SiO₂@vanillin@thioglycolic acid nano-catalyst, adhering to green chemistry principles. This method offers operational simplicity, excellent yields, short reaction times, easy work-up, and uses an eco-friendly, non-toxic catalyst that can be recovered and reused for multiple cycles semanticscholar.orgnih.gov. The use of water as a solvent in organic reactions is also a key aspect of green chemistry, as it is environmentally friendly and inexpensive epa.govacs.org.

Derivatization Strategies and Esterification Processes

Derivatization strategies for this compound often involve esterification, leveraging its carboxylic acid functionalities. Thioglycolic acid esters are used in the preparation of plastics, particularly to counteract embrittlement under incident light google.com.

A process for preparing thioglycolic acid alkyl esters involves heating a reaction mixture of thioglycolic acid, an alcohol, and an acid ion exchanger catalyst, while azeotropically distilling off the water formed during the reaction. Acid ion exchangers such as styrenesulfonic acid polymers, polysulfonic acid condensates, m-phenolcarboxylic acid resins, or polyacrylate acid ion exchangers can be employed as catalysts google.com. The reaction is typically carried out at temperatures between 60°C and 150°C, potentially under reduced pressure, with a mole ratio of alcohol to thioglycolic acid from 1.0 to 1.5 google.com.

Thioglycolic acid has also been used to esterify carboxymethyl gellan gum (CM-GLG), where the hydroxyl group of the glucuronic acid portion of CM-GLG reacts with the carboxyl group of thioglycolic acid mdpi.com. Similarly, thiolated carboxymethyl chitosan-β-cyclodextrin can be produced by covalently attaching thioglycolic acid to the primary amino groups of carboxymethyl chitosan-β-cyclodextrin mdpi.com. Thiolation of xanthan gum has been achieved through esterification with thioglycolic acid under catalytic HCl, reacting the hydroxyl group of xanthan gum with the carboxyl group of thioglycolic acid researchgate.net.

Thioglycolic acid (TGA) has also been established as an efficient charge tagging reagent for the derivatization of sterols for quantitative analysis via mass spectrometry. Initiated from photochemical reactions, the thiyl radical derived from TGA abstracts an allylic hydrogen in the B ring of sterols, forming a radical intermediate that recombines with a second thiyl radical to produce the tagged product. The incorporated carboxylic acid group in TGA enhances detection sensitivity acs.orgnih.gov.

Polymerization Reactions Involving this compound

This compound and its derivatives are utilized in various polymerization reactions, serving as monomers, chain transfer agents, or for introducing specific functionalities into polymers.

Thioglycolic acid is used in the production of thiol-ene polymers through free-radical polymerization and as a chain transfer agent, influencing the polymerization process to form specific types of materials atamanchemicals.com. It can also be used in the preparation of cross-linked networks and other specialized polymers atamanchemicals.com.

Organotin polyesters have been synthesized from the interfacial polycondensation of organotin dihalides and this compound. These products form rapidly and range from low to high polymers tandfonline.com. The this compound moiety has been incorporated into various polymers for different applications, including high intensity focused ultrasound and redox dual response polymer micelles using a weak disulfide bond linkage, and for stabilizing Prussian blue nanoparticles tandfonline.com.

In the oxidative polymerization of acrylamide, thioglycolic acid-cerium(IV) sulfate (B86663) and thioglycolic acid-potassium permanganate (B83412) (KMnO₄) redox systems have been examined in acidic aqueous media. This process yields water-soluble polyacrylamides containing thioglycolic acid end groups researchgate.net.

Statistical and block copolymers based on poly(2-hydroxyethyl methacrylate) (PHEMA) and poly[oligo(ethylene glycol) methylether methacrylate] (POEGMEMA) can be modified with thioglycolic acid via thiol-ene or thiol-yne "click" chemistry to generate polymers with carboxylate functionalities. These polymers can then be conjugated to form drug carriers acs.org.

UV-Visible Absorption Spectroscopy in Macromolecular Interaction Studies

UV-Visible absorption spectroscopy serves as a valuable tool for investigating the interactions involving this compound, particularly with complex chemical species. One notable application involves studying the interaction between this compound and Iron(III)-salen chloride. In such studies, UV-visible absorption spectroscopy has been instrumental in identifying the active oxidizing species, specifically the [FeIII(salen)]+ complex, in aqueous media. scielo.org.mx

The addition of water to an acetonitrile (B52724) solution of the Iron(III)-salen complex results in an observable red shift in the maximum absorption wavelength (λmax) from 471 nm to 498 nm, accompanied by a significant decrease in absorbance. This spectral change indicates an interaction between the complex and water. While successive additions of water lead to a slow decrease in absorbance values, the λmax remains unchanged, suggesting the persistence of the same oxidizing species under varying aqueous conditions. scielo.org.mx

This technique provides insights into the binding and conformational changes that occur during interactions, making it suitable for characterizing macromolecular associations where TDGA might act as a ligand or participate in redox processes.

Table 1: UV-Visible Spectral Changes in Iron(III)-salen Complex Interaction with this compound

| Parameter | Observation (Acetonitrile to Aqueous Medium) | Implication | Source |

| Shift in λmax | From 471 nm to 498 nm (Red Shift) | Indicates interaction between the Iron(III)-salen complex and water, forming the active [FeIII(salen)]+ species. scielo.org.mx | scielo.org.mx |

| Change in Absorbance | Significant decrease | Reflects the interaction and potential changes in the electronic environment of the complex. scielo.org.mx | scielo.org.mx |

| λmax stability with successive water addition | Unchanged | Suggests the stability and consistent nature of the active oxidizing species, [FeIII(salen)]+, in aqueous conditions. scielo.org.mx | scielo.org.mx |

Fluorescence Spectroscopy in Protein Interaction Analyses

Fluorescence spectroscopy is a highly sensitive and powerful technique widely utilized for investigating interactions between proteins and ligands, including transition metal complexes. It allows for real-time monitoring of interactions and is sensitive to changes in molecular environment and conformational alterations. researchgate.netiaanalysis.comnih.gov

Research has indicated that this compound exhibits a "drug-like character" and demonstrates interactions with protein receptors, as evidenced by molecular docking studies. These studies have revealed binding energies with various protein receptors (e.g., 4c6i, 6hfn, 4c61, and 4bqu), suggesting potential medical and pharmacological applications for this compound-based agents. Given its demonstrated ability to interact with proteins, fluorescence spectroscopy is a highly relevant technique for further elucidating the nature of these interactions, by monitoring changes in protein fluorescence upon ligand binding or through the use of extrinsic probes. researchgate.netnih.gov

Furthermore, this compound's properties have been exploited in the development of advanced fluorescent sensors for its own detection. For instance, a ratiometric fluorescent sensor based on dual-emissive UiO-66, named C460@Tb-UiO-66-(COOH)2, has been designed for highly sensitive detection of this compound. This involves introducing an organic dye, 7-diethylamino-4-methylcoumarin (B84069) (C460), and Terbium(III) (Tb3+) into the UiO-66 framework. While this application focuses on the detection of TDGA, it underscores the compound's integral role in fluorescence-based analytical systems. researchgate.netresearchgate.net

Electrochemical Detection Approaches

Electrochemical methods, particularly voltammetry, have been identified as analytical techniques for the detection and quantification of this compound. researchgate.netresearchgate.net These approaches typically involve monitoring the current response associated with the oxidation or reduction of the analyte at an electrode surface. The sensitivity and selectivity of electrochemical detection can be enhanced through electrode modification and optimization of experimental parameters such as pH and potential. While voltammetry is recognized for TDGA analysis, specific detailed research findings focusing solely on the electrochemical detection of this compound (as distinct from thioglycolic acid) were not extensively detailed in the provided search results. researchgate.netresearchgate.net

Industrial Applications of Thiodiglycolic Acid

Role in Polymer Chemistry

Thiodiglycolic acid serves as a precursor in the synthesis of certain polymers. One notable application is in the production of polythiophene, an electroconductive polymer. guidechem.com The synthesis of polythiophene and its derivatives is an active area of research due to their potential applications in electronic devices. physicsjournal.net

Application as a Corrosion Inhibitor

This compound has been identified as a potential corrosion inhibitor. guidechem.com While detailed research specifically on TDGA as a corrosion inhibitor is limited, the broader class of sulfur-containing compounds is known to be effective, particularly at elevated temperatures in the oil and gas industry. arkema.com The mechanism of corrosion inhibition often involves the formation of a protective film on the metal surface. arkema.com

Use in Electroplating Processes

A specific application of this compound has been identified in the field of electroplating. A patent describes the use of this compound as a stabilizer in an electroless copper plating bath. google.com In this application, TDGA, in combination with other components, provides stability to the plating bath without significantly inhibiting the rate of copper deposition. google.com

Environmental Dynamics and Degradation Pathways of Thiodiglycolic Acid

Biotic Degradation Mechanisms

The degradation of thiodiglycolic acid in the environment largely involves biological processes, particularly microbial metabolism.

Microorganisms play a significant role in the breakdown of thiodiglycol (B106055) and its subsequent transformation into this compound, and then further degradation of TDGA itself. Studies have identified specific bacterial strains capable of utilizing thiodiglycol (TDG) as their sole carbon and sulfur source, leading to the formation of TDGA as an intermediate product. conicet.gov.ar

Two notable strains, Achromobacter xylosoxydans G5 and Paracoccus denitrificans E4, isolated from petroleum-contaminated soil, have demonstrated this capability. conicet.gov.ar In the degradation of TDG by P. denitrificans E4, key metabolites identified include [(2-hydroxyethyl)thio]acetic acid (HETA), this compound (TDGA), and bis-(2-hydroxyethyl)disulfide (BHEDS). conicet.gov.ar For A. xylosoxydans G5, HETA and TDGA were identified as degradation products. conicet.gov.ar

The microbial degradation of TDGA proceeds through specific pathways. For instance, P. denitrificans E4 degrades TDG via two main routes:

C-S bond cleavage of HETA : This pathway yields bis-(2-hydroxyethyl)disulfide (BHEDS). conicet.gov.ar

Oxidation of alcoholic groups of TDG : This leads to the formation of this compound (TDGA). conicet.gov.ar

Further degradation of TDGA involves the cleavage of its C-S bond, producing mercaptoacetic acid (thioglycolic acid), which is subsequently oxidized to acetate (B1210297) and sulfate (B86663). conicet.gov.ar Another bacterium, Alcaligenes xylosoxydans subsp. denitrificans TD2, also metabolizes thiodiglycol by oxidizing its primary alcohol groups, leading to this compound and thioglycolic acid. fragranceu.com, nih.gov The C-S bond cleavage in these intermediate acids results in the formation of sulfate ions and acetate, which are then integrated into the central metabolic pathways of the bacterium. fragranceu.com, nih.gov

It is important to note that while diglycolsulfoxide can also be formed through the oxidation of the sulfur atom in thiodiglycol, this compound is recalcitrant to further microbial degradation, representing a metabolic dead-end. fragranceu.com, nih.gov

Table 1: Microbial Biodegradation Products of Thiodiglycol (TDG) and this compound (TDGA)

| Parent Compound | Microorganism Strain | Identified Biodegradation Products | Further Degradation of TDGA Products | Source |

| Thiodiglycol | Paracoccus denitrificans E4 | [(2-hydroxyethyl)thio]acetic acid (HETA), this compound (TDGA), Bis-(2-hydroxyethyl)disulfide (BHEDS) | Mercaptoacetic acid, Acetate, Sulfate | conicet.gov.ar |

| Thiodiglycol | Achromobacter xylosoxydans G5 | [(2-hydroxyethyl)thio]acetic acid (HETA), this compound (TDGA) | Not explicitly detailed | conicet.gov.ar |

| Thiodiglycol | Alcaligenes xylosoxydans subsp. denitrificans TD2 | This compound (TDGA), Thioglycolic acid | Sulfate ions, Acetate | fragranceu.com, nih.gov |

While detailed research specifically on the direct role of this compound (TDGA) in aquatic ecosystem self-purification processes is not extensively documented in the available literature, studies on structurally related thiols, such as thioglycolic acid (CID 1133), provide some contextual understanding. Thioglycolic acid has been shown to positively influence the chemical self-purification capacity of water by generating active oxygen species (e.g., superoxide (B77818) radicals (O₂•−), hydroxyl radicals (•OH), and singlet oxygen (¹O₂)). nih.gov, wikipedia.org,,, These reactive oxygen species contribute to the degradation of thiols themselves and other pollutants present in the aquatic environment, with the transformation products generally being harmless to the ecosystem. nih.gov, wikipedia.org,, Thiols can intensify self-purification by regenerating hydroxyl radicals., However, the presence of transition metals like Cu(II) and Fe(III) can reduce the intensity of self-purification processes due to the formation of mercaptides with low catalytic activity.,, It is important to reiterate that these findings are primarily associated with thioglycolic acid and not directly with this compound.

Abiotic Degradation Mechanisms

Beyond biological processes, this compound can also undergo abiotic transformations in the environment.

In aqueous environments, this compound is reported to be stable to direct photolysis. wikipedia.org This indicates that direct breakdown by light absorption in water is not a significant degradation pathway for TDGA.

However, in the atmospheric context, vapor-phase this compound can be degraded by reactions with photochemically-produced hydroxyl radicals. The estimated half-life for this reaction in the ambient atmosphere is approximately 28 hours at an atmospheric concentration of 5x10⁵ hydroxyl radicals per cubic centimeter. wikipedia.org The rate constant for this vapor-phase reaction with hydroxyl radicals at 25 °C is estimated to be 1.4 x 10⁻¹¹ cm³/molecule-sec. wikipedia.org Particulate-phase this compound is expected to be removed from the atmosphere through wet and dry deposition. wikipedia.org

Table 2: Photolytic Transformation Parameters of this compound

| Environmental Compartment | Mechanism of Degradation | Kinetic Parameter (at 25 °C) | Estimated Half-Life | Source |

| Aqueous Environment | Direct Photolysis | Stable | N/A | wikipedia.org |

| Vapor Phase (Atmosphere) | Reaction with Hydroxyl Radicals (•OH) | 1.4 x 10⁻¹¹ cm³/molecule-sec (rate constant) | ~28 hours | wikipedia.org |

This compound can undergo oxidation reactions in aqueous environments, particularly in the presence of oxidizing agents. Research has investigated the oxidation of this compound (TDGA) by iron(III)-salen chloride in an aqueous acetonitrile (B52724) medium. In this process, the [FeIII(salen)]+ complex acts as the active oxidizing species, and the reaction kinetics follow a Michaelis-Menten model with respect to the substrate.

The rate of this oxidation reaction is sensitive to the medium, decreasing as the percentage of acetonitrile in the aqueous solution increases. The proposed mechanism for this oxidation involves an electron transfer from the sulfur atom of this compound to the central iron atom of the [FeIII(salen)]+ complex. This electron transfer leads to the formation of a transient sulfide (B99878) cation radical, which subsequently undergoes further degradation through various pathways, including fragmentation at the C-S bond, oxidation reactions with water, or dimerization.

Environmental Fate Modeling and Predictive Assessments

Predictive assessments of this compound's environmental fate indicate several key behaviors. If released into soil, TDGA is expected to exhibit very high mobility, supported by an estimated organic carbon-water (B12546825) partition coefficient (Koc) of 12. wikipedia.org This suggests that TDGA is unlikely to strongly adsorb to soil particles and would readily leach through the soil profile. Volatilization from moist soil surfaces is not anticipated to be a significant environmental fate process for TDGA. wikipedia.org Furthermore, this compound is not expected to undergo hydrolysis in the environment. wikipedia.org

In the atmosphere, based on an estimated vapor pressure of 5.5 x 10⁻⁵ mm Hg at 25 °C, this compound is predicted to exist in both vapor and particulate phases. wikipedia.org As mentioned previously, vapor-phase TDGA is subject to degradation by photochemically-produced hydroxyl radicals, with an estimated atmospheric half-life of approximately 28 hours. wikipedia.org Particulate-phase TDGA is expected to be removed from the atmosphere through both wet and dry deposition processes. wikipedia.org The estimated pKa of this compound is 3.4, suggesting that a portion of the compound will exist in its dissociated anionic form in the environment. Anions generally tend to exhibit lower adsorption to organic carbon and clay compared to their neutral counterparts, further supporting its high mobility in soil. wikipedia.org

Biochemical and Biological Research on Thiodiglycolic Acid

Endogenous Metabolic Pathways and Biotransformation in Organisms

Thiodiglycolic acid is a naturally occurring physiological product found in human metabolism, with concentrations in the urine of healthy individuals typically below 20 mg/L. reddit.com Its presence and formation are linked to several biotransformation processes and endogenous metabolic pathways across different organisms.

In microbial systems, TDGA is a key metabolite in the degradation of thiodiglycol (B106055) (TDG), which is the hydrolysis product of sulfur mustard gas. Bacterial strains such as Achromobacter xylosoxydans G5 and Paracoccus denitrificans E4, isolated from petroleum-contaminated soil, utilize TDG as their sole carbon and sulfur source. The degradation pathway involves the oxidation of the alcoholic groups of TDG to yield TDGA. Subsequently, TDGA can undergo further cleavage at its carbon-sulfur bond to form mercaptoacetic acid, which is then oxidized to acetate (B1210297) and sulfate (B86663). This process in Paracoccus denitrificans E4 has been associated with the expression of methanol (B129727) dehydrogenase and a putative iscS gene involved in sulfur assimilation. wikipedia.org

In mammalian systems, TDGA serves as a major metabolite for several exogenous compounds. It is a prominent metabolite of vinyl chloride monomer (VCM) in both humans and experimental animals. The biotransformation of VCM involves its oxidation by cytochrome P450 (CYP) enzymes to an epoxide intermediate, which is subsequently detoxified through glutathione (B108866) conjugation, leading to the formation of substituted cysteine derivatives, including TDGA. exlibrisgroup.comatamanchemicals.com Similarly, TDGA is identified as a downstream metabolite of the anticancer drugs ifosfamide (B1674421) and cyclophosphamide (B585) in mice. Its formation in this context can occur from S-carboxymethylcysteine (SCMC), which itself is derived from the reaction of 2-chloroacetic acid (CAA) with cellular thiols. atamanchemicals.com Furthermore, TDGA is a metabolite of bis(2-chloroethoxy)methane (B104836) (CEM). researchgate.net

The endogenous formation of TDGA is intricately linked to transmethylation and transsulfuration processes, which are crucial for phospholipid synthesis and degradation. These pathways are under the complex control of essential vitamins, including vitamin B12, folates, and pyridoxine. reddit.com Ultimately, TDGA can undergo further oxidation, with sulfate being one of the final products. This sulfate can then be utilized, after reaction with ATP, as active sulfate (PAPS) for various biosynthetic processes, such as collagen synthesis. specialchem.com

Utility as a Biochemical Biomarker for Exposure and Metabolic Imbalances

This compound holds significant utility as a biochemical biomarker, particularly for assessing exposure to certain xenobiotics and detecting endogenous metabolic imbalances. Its presence and concentration in biological fluids, especially urine, provide valuable insights into physiological states and environmental exposures.

As a biomarker for exposure, TDGA is widely recognized as the primary urinary metabolite of vinyl chloride monomer (VCM). exlibrisgroup.comatamanchemicals.com Studies have demonstrated a correlation between urinary TDGA levels and ambient VCM exposure, especially at concentrations exceeding 5 ppm. However, this correlation may exhibit greater variability at lower VCM concentrations in the air. exlibrisgroup.com The rate of TDGA formation from VCM can be influenced by various physiological factors, including liver disease, ethanol (B145695) consumption, and the intake of other substances like barbiturates. Due to its rapid excretion, with a half-life ranging between 4 and 6 hours following acute exposure, the measurement of urinary TDGA must be conducted shortly after the exposure event to accurately reflect recent exposure. exlibrisgroup.com Higher urinary TDGA levels resulting from vinyl chloride exposure have been associated with a significant reduction in non-protein sulfhydryl (SH) content in the liver of rats, indicating that VCM metabolism leading to TDGA involves microsomal monooxygenase activity followed by thiol conjugation. atamanchemicals.com

Beyond xenobiotic exposure, the determination of TDGA in urine can serve as a diagnostic tool for characterizing metabolic imbalances. Specifically, it can help identify disturbances in the metabolism of substances involved in methionine synthesis, which can lead to conditions such as hyperhomocystinuria. reddit.com Research has shown that urinary TDGA levels are highly sensitive to changes in therapeutic regimens that include N5-formyl tetrahydrofolate, betaine, and vitamin B12 in patients suffering from impaired methionine synthase reductase function (e.g., CblE type homocystinuria). reddit.com Furthermore, the administration of creatine (B1669601) has been observed to influence the daily excretion of TDGA in urine, suggesting that creatine can disturb the equilibrium of redox processes within the body. specialchem.com

Interactions with Biological Macromolecules

This compound engages in specific interactions with various biological macromolecules, influencing their structure, function, and metabolic roles.

Protein-Thiodiglycolic Acid Interactions and Complex Stabilization

Molecular docking studies have provided insights into the interactions between this compound and protein receptors. TDGA has been shown to bind to specific protein receptors, including 4c6i, 6hfn, 4c61, and 4bqu. The binding energies observed in these studies ranged from -4.5 to -5.7 Kcal/mol, suggesting a physiologically active interaction. These interactions are characterized by the formation of hydrogen bonds between TDGA and the protein structures. alphachem.biz The low binding energy values indicate a favorable interaction, suggesting potential roles for TDGA in modulating protein function or stability. alphachem.biz

Table 1: this compound Binding Energies with Protein Receptors

| Protein Receptor | Binding Energy (Kcal/mol) alphachem.biz |

| 4c6i | -5.7 |

| 6hfn | -5.2 |

| 4c61 | -5.4 |

| 4bqu | -4.5 |

Enzyme Binding and Mechanistic Modulation Studies

This compound has been demonstrated to modulate the activity of key enzymes involved in cellular metabolism. A notable interaction is its inhibitory effect on carnitine palmitoyltransferase I (CPT I). In studies involving rats, administration of TDGA (50 mg/kg) resulted in a 55% inhibition of carnitine-dependent oxidation of palmitic acid. atamanchemicals.com Further investigations using isolated rat liver mitochondria revealed that TDGA at a concentration of 30 µM specifically inhibited the oxidation of palmitic acid but not palmitoyl-L-carnitine. This finding suggests that TDGA either sequesters carnitine, making it unavailable for fatty acid transport, or directly inhibits the activity of CPT I. atamanchemicals.com CPT I is a crucial mitochondrial enzyme responsible for catalyzing the rate-limiting step of long-chain fatty acid transport into the mitochondria for beta-oxidation. This inhibition by TDGA leads to impaired energy metabolism within the cells.

Reduction of Disulfide Bonds in Protein Structures

Cellular and Subcellular Effects of this compound

This compound exerts specific effects at the cellular and subcellular levels, primarily impacting mitochondrial function and fatty acid metabolism.

One significant cellular effect of TDGA is its hypothesized role in inducing cardiotoxicity. This has been observed in the context of exposure to bis(2-chloroethoxy)methane (CEM), an organic compound that is metabolized to TDGA. Researchers have suggested that TDGA may be the metabolite responsible for damaging mitochondria and inhibiting their function, leading to heart toxicity characterized by cytoplasmic vacuolation of myocytes, necrosis, and inflammation. researchgate.net

At the subcellular level, TDGA directly impacts mitochondrial activity. In rats, administration of TDGA (50 mg/kg) caused a 55% inhibition of the carnitine-dependent oxidation of palmitic acid. This effect was specific, as the oxidation of octanoic acid (which is carnitine-independent) and succinic acid (a marker of Kreb's cycle activity) remained unaffected. atamanchemicals.com This indicates that TDGA specifically targets the pathway of long-chain fatty acid beta-oxidation within mitochondria.

Further mechanistic studies have elucidated that TDGA's inhibition of carnitine palmitoyltransferase 1A (CPT1A) disrupts the crucial interaction between CPT1A and VDAC1 (voltage-dependent anion channel 1) on the outer mitochondrial membrane. This disruption leads to an increase in mitochondrial permeability, which in turn results in reduced oxygen consumption and impaired energy metabolism within cells, particularly observed in colorectal cancer cells. This specific mitochondrial dysfunction induced by TDGA may contribute to the adverse effects associated with certain chemotherapies, such as ifosfamide treatment, where TDGA is a known metabolite.

Mechanistic Toxicology of Thiodiglycolic Acid

Cellular Toxicity Mechanisms

The interaction of thiodiglycolic acid and its metabolic precursors at the cellular level can initiate several toxicological pathways. These mechanisms are primarily rooted in the disruption of the cell's redox homeostasis and the subsequent triggering of cell death programs.

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize these reactive intermediates through antioxidant defenses. researchgate.net The metabolic processes that lead to the formation of this compound are intrinsically linked to the generation of oxidative stress. The formation of TDGA is part of a detoxification pathway that can itself lead to peroxidation and cell death. tandfonline.com

The thiol groups within proteins are highly susceptible to oxidation by ROS, which can alter protein structure and function, thereby affecting various signaling pathways. mdpi.com An excess of ROS that overwhelms the body's antioxidant capacity can damage cellular proteins, lipids, and DNA, leading to cellular injury. researchgate.net This imbalance can heighten oxidative damage within sensitive structures, such as hair follicles, potentially leading to apoptosis of the cells. nih.gov The free-radical oxidation of thiols, a fundamental process in many biological redox reactions, proceeds through the formation of intermediates like sulfenic, sulfinic, and ultimately sulfonic acids, which is the final product of this oxidative process. mdpi.com

Glutathione (B108866) (GSH), a tripeptide, is a primary cellular antioxidant crucial for mitigating oxidative stress and maintaining redox balance. mdpi.commdpi.com A key mechanism in the toxicity associated with TDGA's precursors is the depletion of cellular GSH. TDGA is a product formed from the interaction of glutathione's cysteine component with two-carbon units during catabolism. tandfonline.comcaymanchem.com This process is central to the detoxification of xenobiotics like vinyl chloride and acrylonitrile (B1666552). cdc.govcdc.gov

The conjugation of these chemicals with GSH, catalyzed by glutathione S-transferases, is a critical step in their elimination, but it consumes cellular GSH stores. mdpi.comcdc.gov For instance, exposure to high concentrations of vinyl chloride has been associated with a significant reduction in nonprotein sulfhydryl groups, such as GSH, in the liver. cdc.gov This depletion of GSH compromises the cell's ability to counteract oxidative damage, as the ratio of reduced GSH to its oxidized form (GSSG) decreases, leading to a state of oxidative stress. tandfonline.commdpi.com The formation pathway of TDGA is a form of detoxification that can result in cellular GSH depletion. tandfonline.com

Cell death is a critical outcome of severe cellular stress. The upstream events of oxidative stress and glutathione depletion can culminate in either apoptosis (programmed cell death) or necrosis (uncontrolled cell death). tandfonline.com GSH depletion can lead to peroxidation and subsequent cell death. tandfonline.com While direct studies on TDGA-induced apoptosis are limited, the mechanisms initiated by its precursors are well-understood triggers.

Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathway. assaygenie.commedcraveonline.com Oxidative stress and the resulting mitochondrial damage are key activators of the intrinsic pathway. medcraveonline.comnih.gov This pathway involves the release of pro-apoptotic factors like cytochrome c from the mitochondria, which activates a cascade of enzymes called caspases, ultimately leading to controlled cell dismantling. assaygenie.commedcraveonline.com

Necrosis, conversely, is characterized by cell swelling and the rupture of the cell membrane, which releases cellular contents and provokes an inflammatory response. Severe ATP depletion, which can result from mitochondrial failure under extreme oxidative stress, often leads to necrosis rather than apoptosis. nih.gov Some chemical exposures can induce necrosis; for instance, thioglycolic acid has been shown to cause inflammation and necrosis in a dose-dependent manner. nih.gov In some contexts, cell death can occur through active, programmed necrosis, which may also involve caspase activation, blurring the lines between classical apoptosis and passive necrosis. nih.gov

Genotoxicity and Mutagenicity Assessments

Genotoxicity refers to the ability of a chemical agent to damage the genetic information within a cell, causing mutations or chromosomal aberrations, which can lead to cancer. Extensive testing has been conducted on this compound and its related salts to assess their potential to cause such damage.

The overwhelming body of evidence from a variety of standardized assays indicates that this compound and its salts are not genotoxic or mutagenic. oecd.orgprevor.com In multiple gene mutation tests using Salmonella typhimurium strains (Ames test), with and without metabolic activation, neither this compound nor its sodium salt induced a biologically relevant increase in revertant colonies. atamanchemicals.comeuropa.eu Furthermore, a mouse lymphoma forward mutation assay using ammonium (B1175870) thioglycolate was also negative. europa.eu

In vivo studies corroborate these findings. Micronucleus testing in mice, which assesses chromosomal damage, found no evidence of genotoxicity for thioglycolic acid administered through either oral or dermal routes. oecd.orgatamanchemicals.com A sex-linked recessive lethal mutation test in Drosophila melanogaster also yielded a negative result, indicating no mutagenic potential in this model organism. oecd.orgatamanchemicals.com

Table 1: Summary of Genotoxicity and Mutagenicity Studies on this compound and Related Compounds

| Test System | Compound Tested | Route/Condition | Result | Reference(s) |

|---|---|---|---|---|

| Gene Mutation (Ames Test) | Thioglycolic Acid | S. typhimurium strains (with/without metabolic activation) | Negative | atamanchemicals.com, prevor.com |

| Gene Mutation (Ames Test) | Sodium Thioglycolate | S. typhimurium strains (with/without metabolic activation) | Negative | oecd.org, europa.eu |

| Gene Mutation Assay | Ammonium Thioglycolate | Mouse Lymphoma L5178Y cells | Negative | europa.eu |

| Micronucleus Test | Thioglycolic Acid | Mouse (in vivo) | Negative | atamanchemicals.com, oecd.org |

| Sex-Linked Recessive Lethal Test | Thioglycolic Acid | Drosophila melanogaster (in vivo) | Negative | atamanchemicals.com |

| Sex-Linked Recessive Lethal Test | Sodium Thioglycolate | Drosophila melanogaster (in vivo) | Negative | oecd.org |

Organ-Specific Toxicity Pathways

The liver is a primary target for toxicity from xenobiotics due to its central role in metabolism and detoxification. nih.gov The hepatotoxicity associated with precursors of this compound, such as vinyl chloride, is not caused by TDGA itself but by the metabolic processes that generate it. cdc.gov The primary mechanism is the depletion of hepatic glutathione during the detoxification of the parent compound. cdc.govnih.gov

The metabolism of chemicals like vinyl chloride in the liver produces highly reactive epoxide intermediates. cdc.gov These intermediates are detoxified through conjugation with GSH, a process that leads to the eventual formation and urinary excretion of metabolites including TDGA. cdc.gov High-level or chronic exposure can overwhelm and deplete the liver's GSH stores. cdc.gov This depletion leaves hepatocytes vulnerable to damage from oxidative stress, which is exacerbated by the reactive intermediates and the potential for ROS generation by metabolic enzymes like cytochrome P450. nih.gov

The consequences of sustained oxidative stress and GSH depletion in the liver include mitochondrial dysfunction, impairment of fatty acid oxidation, and damage to mitochondrial DNA. nih.gov These events can trigger hepatocyte apoptosis or necrosis, leading to drug-induced liver injury (DILI). nih.govmdpi.com Indeed, integrative omics analysis has shown that protective effects against certain types of liver injury are associated with a reduction in this compound and an elevation of glutathione in the liver, directly linking the TDGA-producing pathway to hepatotoxicity. omicsdi.org

Renal and Urotoxicity Mechanisms

Exposure to this compound and its parent compounds has been associated with renal and urinary tract toxicity. While direct mechanistic studies on TDGA are limited, information can be inferred from studies on related compounds that produce TDGA as a metabolite.

Adverse effects observed in animal studies following exposure to thiodiglycol (B106055) (TDG), a precursor to TDGA, include increased kidney weight, increased urine output, and decreased urine pH, which may suggest functional deficits in the kidney. researchgate.net In a case of human exposure to a home permanent waving solution containing thioglycolic acid, kidney failure was among the severe systemic toxicities observed. prevor.com

Studies on diethylene glycol (DEG), which is metabolized to diglycolic acid (DGA), a structurally similar compound to TDGA, provide insights into potential mechanisms of nephrotoxicity. DGA has been identified as the primary metabolite responsible for DEG-induced acute renal failure, characterized by cortical tubular degeneration and proximal tubular necrosis. nih.gov Research on human proximal tubule (HPT) cells in culture demonstrated that DGA induces dose-dependent necrosis. nih.gov The mechanism appears to involve the uptake of DGA by specific transporters in kidney cells, leading to its accumulation and subsequent cellular dysfunction and death. nih.gov This is supported by the finding that an inhibitor of the sodium dicarboxylate-1 transporter significantly reduced DGA-induced cell death. nih.gov

Furthermore, after intravenous injection in animal models, radiolabeled thioglycolic acid and its salts show significant distribution to the kidneys. oecd.orgeuropa.euatamanchemicals.com This preferential accumulation in the kidneys could contribute to the observed renal toxicity. Urinary metabolites of compounds like 1,2-dichloroethane (B1671644) include this compound and its sulfoxide (B87167), indicating a role for the kidney in the processing and excretion of these substances. canada.ca

Reproductive and Developmental Toxicity Studies

The reproductive and developmental toxicity of this compound and its related compounds have been investigated in several animal studies. The findings suggest that these compounds can have adverse effects, particularly at high doses that also induce maternal toxicity.

In studies where sodium thioglycolate was administered dermally to pregnant Sprague Dawley rats, maternal toxicity, including decreased body weight and weight gain, was observed. nih.gov At high doses, there was also a decrease in fetal body weights. nih.gov However, no teratogenic effects, such as external, visceral, or skeletal alterations, were noted in either rats or New Zealand White rabbits. oecd.orgnih.gov

Oral administration of ammonium thioglycolate to pregnant rats resulted in maternal deaths at high doses. oecd.orgnih.gov While there was no evidence of embryo/fetal toxicity or teratogenicity at lower doses, increased fetal loss was observed at a dose that also caused maternal mortality. nih.gov

Studies on thiodiglycol (TDG) have also shown reproductive and developmental effects, including decreased maternal and fetal body weight and reduced maternal food consumption. researchgate.net

Research focusing specifically on the effects of this compound on oocyte maturation has provided more direct mechanistic insights. In vitro studies have shown that TGA can inhibit the maturation of mouse oocytes. researchgate.net It was found to decrease the percentage of first polar body formation and induce abnormal chromosomal arrangement and spindle elongation, suggesting interference with the meiotic process. researchgate.net

The following tables summarize key findings from developmental toxicity studies:

Table 1: Developmental Toxicity of Sodium Thioglycolate (Dermal Application)

| Species | Key Findings | Reference |

| Sprague Dawley Rat | Maternal toxicity (decreased body weight); Decreased fetal body weight at high doses; No teratogenic effects. | nih.gov |

| New Zealand White Rabbit | Maternal toxicity (erythema); No effect on maternal or fetal body weights; No teratogenic effects. | nih.gov |

Table 2: Developmental Toxicity of Ammonium Thioglycolate (Oral Gavage)

| Species | Key Findings | Reference |

| Wistar Rat | Maternal mortality at high doses; Increased fetal loss at maternally lethal doses; No embryo/fetal toxicity or teratogenicity at lower doses. | oecd.orgnih.gov |

Immunomodulatory Effects and Mechanisms

The immunomodulatory effects of this compound have been explored, particularly in the context of it being a metabolite of vinyl chloride (VC). In vivo administration of this compound has been shown to produce apparent immune stimulation in mice. nih.gov This suggests that TDGA may contribute to the immunomodulatory effects observed following exposure to its parent compounds.

While direct in vitro studies with this compound on mouse splenic lymphocyte cultures showed little to no effect, the in vivo findings point towards a more complex interaction within the biological system. nih.gov The observed immunostimulation in mice after TDGA administration suggests that it can enhance immune reactivity. nih.gov However, it was also noted that this enhancement did not alter the immunologic response to simultaneously administered antigens. nih.gov

More recent research into palmitoylated derivatives of thioglycolic acids (PTGAs) has shed further light on potential mechanisms of immunomodulation. These derivatives were designed to trigger innate immune responses and were found to induce a significant increase in the expression of pro-inflammatory cytokines such as TNF-α and IL-1β mRNA, as well as trigger the release of nitric oxide (NO) in isolated macrophages. researchgate.net Molecular docking simulations suggest that these PTGA derivatives may act as agonists for Toll-like receptor 2/Toll-like receptor 6 (TLR2/TLR6) heterodimers, mimicking microbial diacylated lipoproteins to initiate an immune response. researchgate.net

This suggests that this compound and its derivatives have the potential to modulate the immune system by activating key signaling pathways involved in innate immunity.

Advanced Applications and Research Frontiers of Thiodiglycolic Acid

Nanoscience and Nanotechnology Research

Surface Modification Techniques in Nanomaterials

Chelation Chemistry in Metal Ion Research

Thiodiglycolic acid is recognized for its utility as an analytical reagent. fishersci.com Its applications include the detection of various metal ions, such as copper, lead, mercury, and silver. fishersci.comnih.gov This application inherently suggests that this compound possesses chelating properties, enabling it to bind with these metal ions to form complexes that can be detected. Chelation is a chemical process where a multidentate ligand, or chelating agent, forms multiple bonds to a single metal ion, creating a stable complex. taylorandfrancis.comnumberanalytics.com This property is crucial in inorganic chemistry for purposes such as selective metal ion removal, stabilization of metal ions in solution, and enhancing their solubility. numberanalytics.comdojindo.com While this compound's capacity for metal detection points to its chelating nature, comprehensive detailed research findings specifically elucidating its intricate chelation chemistry, including binding affinities, complex stoichiometry, or specific applications within broader metal ion research beyond simple detection, are not extensively documented in the provided search results.

Computational Chemistry and Modeling Studies of Thiodiglycolic Acid

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been extensively applied to investigate the electronic structure and properties of thiodiglycolic acid. These calculations provide fundamental insights into the molecule's reactivity and interaction mechanisms.

One significant application of DFT for this compound (TGDA) is in the study of its corrosion inhibitive effect on aluminum surfaces in acidic solutions. Researchers have utilized DFT to calculate key quantum chemical parameters such as the highest occupied molecular orbital (HOMO) energy (E_HOMO), the lowest unoccupied molecular orbital (LUMO) energy (E_LUMO), and the energy gap (ΔE = E_LUMO - E_HOMO) unilag.edu.ng. These parameters are indicative of a molecule's electron-donating and electron-accepting capabilities, which are critical for understanding its adsorption behavior on metal surfaces.

Table 1: Quantum Chemical Parameters of this compound (TGDA) via DFT

| Parameter | Value (eV) | Reference |

| E_HOMO | -6.73 | unilag.edu.ng |

| E_LUMO | -0.91 | unilag.edu.ng |

| ΔE (E_LUMO - E_HOMO) | 5.82 | unilag.edu.ng |

The calculated high E_HOMO value suggests a strong tendency for TGDA to donate electrons, while a low E_LUMO indicates its capacity to accept electrons. The small energy gap (ΔE) further supports the molecule's propensity for adsorption onto the aluminum surface, leading to corrosion inhibition unilag.edu.ng. Studies indicate that the sulfur atom within the TGDA molecule plays a primary role in the adsorption process, although the entire molecule contributes to the interaction with the metal surface unilag.edu.ng.

Molecular Dynamics Simulations of Molecular Interactions

Molecular Dynamics (MD) simulations are instrumental in exploring the dynamic behavior of this compound and its interactions with other molecules, including biological targets. These simulations provide time-dependent insights into conformational changes, binding mechanisms, and stability.

MD simulations have been employed to assess the stability and interactions of this compound derivatives, particularly in the context of their potential as pharmacological agents. For instance, a 100 ns MD simulation was performed on a this compound derivative (M_02(c)) to evaluate its stability and interactions as a promising hit molecule for HMG-CoA reductase inhibition researchgate.net. This involved analyzing parameters such as the Root Mean Square Deviation (RMSD) of the protein backbone to assess the stability of protein-ligand complexes researchgate.net.

Further analysis using Molecular Mechanics Generalized Born Surface Area (MMGBSA) binding energy calculations was conducted to validate the thermodynamic stability of the protein-ligand complex researchgate.net. Solvent Accessible Surface Area (SASA) computations were also utilized to predict conformational changes and to assess interactions between the complex and the solvent during the MD simulation researchgate.net.

Molecular docking studies, often preceding or complementing MD simulations, have investigated the binding affinities of this compound and its derivatives with various protein receptors. These studies have reported favorable binding energies, suggesting potential medical applications for this compound-based pharmacological agents researchgate.net, researchgate.net. For example, binding energies ranging from -5.7 to -4.5 Kcal/mol were observed with protein receptors such as 4c6i, 6hfn, 4c61, and 4bqu researchgate.net.

Table 2: Molecular Docking Binding Energies of this compound Derivatives with Protein Receptors

| Protein Receptor | Binding Energy (Kcal/mol) | Reference |

| 4c6i | -5.7 | researchgate.net |

| 6hfn | -5.2 | researchgate.net |

| 4c61 | -5.4 | researchgate.net |

| 4bqu | -4.5 | researchgate.net |

Drug likeness investigations, which are often supported by computational methods like molecular docking and MD, have revealed the drug-like character of this compound itself researchgate.net, researchgate.net. This suggests its suitability as a scaffold for developing new therapeutic compounds.

Structure-Activity Relationship (SAR) Modeling and Prediction

Structure-Activity Relationship (SAR) modeling, including Quantitative Structure-Activity Relationship (QSAR) approaches, plays a vital role in predicting the biological activities and physicochemical properties of compounds based on their molecular structures. For this compound, SAR studies have primarily focused on its potential as a drug-like molecule.

Drug likeness investigations, which are a form of SAR analysis, have indicated that this compound possesses characteristics favorable for pharmacological development researchgate.net, researchgate.net. This assessment is based on various molecular descriptors and computational predictions that evaluate a compound's potential to be an orally active drug, considering factors like molecular weight, lipophilicity, and the presence of hydrogen bond donors and acceptors. The identification of this compound's drug-like character suggests its utility as a foundational structure for designing and optimizing new therapeutic agents researchgate.net, researchgate.net. Future research into pharmacological agents based on this compound is anticipated to benefit from these initial SAR insights researchgate.net.

Environmental Fate and Transport Computational Modeling

Computational modeling is crucial for predicting the environmental fate and transport of chemicals, including their distribution, persistence, and transformation in various environmental compartments. For this compound, such modeling helps to understand its behavior once released into the environment or formed as a metabolite.

One key physicochemical property influencing environmental fate is the acid dissociation constant (pKa). The estimated pKa of this compound is 3.4(4) nih.gov. This pKa value indicates that this compound will partially exist in its dissociated, anionic form in typical environmental pH ranges nih.gov. Generally, anions tend to exhibit lower adsorption to organic carbon and clay compared to their neutral counterparts, suggesting that this compound is likely to be mobile in soil and aqueous environments nih.gov.

Future Directions and Interdisciplinary Research on Thiodiglycolic Acid

Emerging Synthetic Methodologies and Process Intensification

The industrial synthesis of thiodiglycolic acid has traditionally relied on batch processes, such as the reaction of sodium sulfide (B99878) with sodium chloroacetate (B1199739) followed by acidification. arkema.com However, current research is focused on developing more efficient, safer, and environmentally benign synthetic routes through process intensification and novel catalytic systems.

Emerging methodologies are moving towards continuous flow processes, which offer significant advantages over batch reactors, including improved heat and mass transfer, enhanced safety due to smaller reaction volumes, and greater consistency in product quality. nih.gov One patented approach describes the preparation of this compound through an aqueous hydrogen bromide-catalyzed reaction of bromoacetic acid, diglycolic acid, or glycolic acid with hydrogen sulfide at elevated temperatures and pressures. arkema.com This method represents a move towards utilizing different feedstocks and catalytic systems to improve yield and process efficiency. arkema.com

Furthermore, the synthesis of the related compound, thioglycolic acid, provides insights into potential advancements for this compound production. Continuous synthesis of thioglycolic acid has been achieved in combined reactor systems, optimizing parameters such as molar ratios, reaction times, and temperatures to enhance yield. d-nb.info Environmentally cleaner processes are also being explored, such as the condensation of monochloroacetic acid with sodium disulfide followed by electrochemical reduction, which minimizes the use of harsh reducing agents like zinc powder and reduces environmental pollution. chemicalbook.com These advancements in the synthesis of analogous compounds highlight the potential for developing more sustainable and intensified manufacturing processes for this compound.

A key aspect of process intensification is the reduction of by-product formation, such as dithis compound, which is often addressed by controlling reaction conditions like pressure, temperature, and pH. nih.gov Future research in this area is likely to focus on the development of highly selective catalysts and the integration of reaction and separation steps to further streamline production and reduce waste.

Novel Analytical Advancements for Trace Detection

The detection of this compound at trace levels is crucial for its role as a biomarker for exposure to various industrial chemicals, including vinyl chloride monomer (VCM), and as a degradation product of chemical warfare agents. researchgate.netchemicalbook.com Consequently, significant research has been dedicated to developing sensitive and reliable analytical methods for its quantification in complex matrices such as urine and environmental water samples.

Recent advancements have moved beyond traditional techniques to more sophisticated methods capable of achieving very low detection limits. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a highly sensitive and specific method for the direct identification and quantification of this compound in aqueous samples without the need for derivatization. researchgate.net One such method demonstrated a detection limit of 10 ng/mL in environmental water samples. researchgate.net

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique employed for the determination of this compound, particularly in urine. nih.gov To improve volatility for GC analysis, derivatization steps such as methyl esterification are typically required. nih.govnih.gov Innovations in this area include the use of safer esterification agents to replace hazardous ones like diazomethane, enhancing the safety profile of the analytical procedure. nih.gov

Ion chromatography (IC) coupled with solid-phase extraction (SPE) for sample clean-up offers a robust method for quantifying this compound in the urine of workers exposed to VCM. alphachem.biz This technique provides good linearity and precision, with reported detection limits as low as 0.1 µg/mL. alphachem.biz The table below summarizes the performance of some of these advanced analytical methods.

| Analytical Technique | Matrix | Reported Detection Limit | Key Features |

|---|---|---|---|

| LC-MS/MS | Aqueous Samples | 10 ng/mL | Direct analysis, no derivatization required. researchgate.net |

| GC-MS | Urine | 2.0 µg/L | Requires derivatization (e.g., methyl esterification). nih.gov |

| SPE-IC | Urine | 0.1 µg/mL | Good for occupational exposure monitoring. alphachem.biz |

Elucidation of Complex Biological Mechanisms and Pathways

This compound is recognized as a significant metabolite in various biological pathways, primarily related to the detoxification of xenobiotics. Its presence in human urine serves as a key biomarker for exposure to several industrial chemicals. It is the major metabolite of vinyl chloride monomer (VCM), a known carcinogen used in the production of polyvinyl chloride (PVC). chemicalbook.com Studies have established a strong correlation between the concentration of VCM in the workplace air and the urinary excretion of this compound in exposed workers. nih.gov

Beyond VCM, this compound is also a urinary metabolite of other compounds such as 1,2-dichloroethane (B1671644) and acrylonitrile (B1666552). chemicalbook.com The metabolic pathway for acrylonitrile involves its conversion to an epoxide metabolite, from which this compound is derived. nih.gov These metabolic links are crucial for understanding the toxicology of the parent compounds and for developing non-invasive methods to monitor human exposure.

Recent research has also begun to explore the role of this compound in endogenous metabolic processes and its association with certain health conditions. For instance, one study found that the determination of urinary this compound could help in characterizing metabolic imbalances related to methionine synthesis and hyperhomocystinuria. guidechem.com The study suggested that this compound could be formed through different pathways of homocysteine transformation and that its excretion is sensitive to treatment with vitamin B12 and folates. guidechem.com Furthermore, epidemiological research has indicated a potential association between urinary this compound levels and an increased risk of non-alcoholic fatty liver disease (NAFLD) in children living near petrochemical complexes, suggesting a link between exposure to its precursors and liver health. nih.gov

The table below details the precursor compounds for which this compound is a known metabolite.

| Precursor Compound | Significance |

|---|---|

| Vinyl Chloride Monomer (VCM) | Major metabolite used as a biomarker for occupational exposure. chemicalbook.com |

| 1,2-Dichloroethane (DCE) | Metabolized and excreted in urine as thioether compounds, including this compound. chemicalbook.com |

| Acrylonitrile (ACN) | Derived from the epoxide metabolite of ACN. nih.gov |

| Thiodiglycol (B106055) | A biodegradation product of this hydrolysis product of sulfur mustard. nih.gov |

Innovations in Sustainable Chemistry and Environmental Remediation

In the pursuit of sustainable chemistry and environmental remediation, this compound and its related compounds are being investigated for their roles in biodegradation processes and the development of greener chemical applications. The environmental fate of this compound is of interest as it is a biodegradation product of thiodiglycol, which itself is a hydrolysis product of the chemical warfare agent sulfur mustard. nih.gov

Microbial degradation is a key process in the natural attenuation of this compound and its precursors. Studies have identified bacterial strains, such as Achromobacter xylosoxydans and Paracoccus denitrificans, that can utilize thiodiglycol as a sole source of carbon and sulfur, metabolizing it to intermediates including this compound. nih.gov The subsequent degradation of this compound involves the cleavage of its carbon-sulfur bond, eventually leading to acetate (B1210297) and sulfate (B86663). nih.gov This microbial-led degradation pathway is a critical component of the environmental remediation of sites contaminated with sulfur mustard and its derivatives. nih.gov

In the realm of sustainable chemistry, the functionalities of this compound and its analogs are being harnessed for various applications. The related compound, thioglycolic acid, is used as a corrosion inhibitor, forming a protective film on metal surfaces, which is an important application in industries seeking to extend the life of equipment and reduce waste. researchgate.net The development of such inhibitors from biodegradable compounds aligns with the principles of green chemistry.

Furthermore, there is growing interest in using sulfur-containing dicarboxylic acids as monomers for the synthesis of biodegradable polymers. While much of the research has focused on compounds like thiomalic acid for creating biodegradable crosslinked polyesters for biomedical applications, nih.govrsc.org the similar structure of this compound suggests its potential as a building block for novel sustainable materials. These polymers could offer an alternative to conventional plastics, with applications in packaging and medicine. The functionalization of materials with compounds like thioglycolic acid has also been shown to be effective in environmental remediation, for example, in the creation of thiol-functionalized metal-organic frameworks (MOFs) for the efficient removal of dyes from wastewater. taylorandfrancis.com This approach highlights the potential for using this compound to develop advanced materials for pollution control.

Q & A

Basic: What are the optimal synthetic conditions for TDGA-derived compounds like thiophene-2,5-dicarboxylic acid?

Methodological Answer:

TDGA esters (e.g., dimethyl or diethyl thiodiglycolate) can be synthesized via refluxing TDGA with methanol/ethanol using stannous chloride (SnCl₂) as a catalyst. Optimal conditions include 4% SnCl₂ catalyst and 3-hour reflux, yielding >93% . Subsequent condensation with glyoxal trimer dehydrate in cyclohexane (molar ratio 1:0.4:4.4 for ester:glyoxal:KOH) under 5-hour reflux produces thiophene-2,5-dicarboxylic acid with ~90% yield .

Basic: What safety protocols are critical when handling TDGA in laboratory settings?

Methodological Answer:

TDGA is corrosive and may cause severe skin/eye burns. Key precautions include:

- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles .

- Ventilation: Use fume hoods to avoid inhalation of dust/aerosols .

- First Aid: Immediate flushing with water for 15+ minutes upon skin/eye contact; seek medical attention .

- Storage: Keep in sealed containers away from oxidizers and strong bases .